molecular formula C14H17N5O2S B1215355 Dabsyl Hydrazine CAS No. 72565-41-4

Dabsyl Hydrazine

Cat. No.: B1215355
CAS No.: 72565-41-4
M. Wt: 319.38 g/mol
InChI Key: YSSCSLXHGSTCDV-UHFFFAOYSA-N
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Description

Dabsyl Hydrazine, also known as 4-(Dimethylamino)azobenzene-4’-sulfonyl hydrazide, is a chemical compound widely used in analytical chemistry. It is primarily utilized as a derivatizing agent for the detection and quantification of aldehydes and ketones in various samples. The compound is known for its strong chromophoric properties, which make it highly effective in spectrophotometric and chromatographic analyses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dabsyl Hydrazine is typically synthesized from Dabsyl Chloride. The reaction involves the nucleophilic substitution of the sulfonyl chloride group in Dabsyl Chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as tetrahydrofuran at ambient temperature for about 30 minutes .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient conversion of Dabsyl Chloride to this compound.

Chemical Reactions Analysis

Types of Reactions

Dabsyl Hydrazine primarily undergoes nucleophilic addition reactions with aldehydes and ketones to form hydrazones. These reactions are commonly used in analytical chemistry for the derivatization of carbonyl compounds .

Common Reagents and Conditions

    Reagents: Aldehydes, ketones, hydrazine hydrate

    Conditions: Ambient temperature, organic solvents like tetrahydrofuran or dimethyl sulfoxide

Major Products

The major products formed from the reaction of this compound with aldehydes and ketones are hydrazones. These hydrazones are highly stable and exhibit strong chromophoric properties, making them suitable for spectrophotometric and chromatographic analyses .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Dabsyl Hydrazine involves the formation of a hydrazone linkage with aldehydes and ketones. The reaction proceeds through the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water to form the hydrazone. This hydrazone linkage is highly stable and exhibits strong chromophoric properties, which are utilized in various analytical techniques .

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-19(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)22(20,21)18-15/h3-10,18H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSCSLXHGSTCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701041181
Record name Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701041181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72565-41-4
Record name 4-(N,N)-Dimethylaminoazobenzene-4'-sulfonyl hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072565414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701041181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dabsyl Hydrazine [for HPLC Labeling]
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